molecular formula C24H20N2O2 B2469362 N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide CAS No. 1358511-68-8

N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide

Cat. No. B2469362
CAS RN: 1358511-68-8
M. Wt: 368.436
InChI Key: QNVGVBQJTFWROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide” is a chemical compound that is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been found to exhibit a wide range of pharmaceutical and biological activities .


Molecular Structure Analysis

Quinoline has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. In “this compound”, additional functional groups are attached to the quinoline core, including a methoxy group, a phenyl group, and an acetamide group .


Chemical Reactions Analysis

Quinoline and its derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Synthesis : A one-pot synthesis method has been developed for compounds similar to N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide, demonstrating the efficiency of producing such compounds in good yield. The structures of these compounds were characterized using single-crystal X-ray diffraction and spectroscopic techniques, including IR, 1H, and 13C NMR. Density Functional Theory (DFT) was used to optimize geometric bond lengths and angles, showing good agreement with experimental data (Yuefei Bai et al., 2011).

Biological Activities

  • Antituberculosis Activity : The synthesized compounds were also investigated for their in vitro anti-tuberculosis activities, indicating potential applications in developing new antituberculosis agents (Yuefei Bai et al., 2011).
  • Anticancer Activity : Another study focused on 2-phenylquinolin-4-ones derivatives, including compounds with structural similarities to this compound, showing significant inhibitory activity against tumor cell lines. These compounds have been evaluated for their potential as anticancer drug candidates (Li-Chen Chou et al., 2010).
  • Anti-Obesity Potential : Novel tetrahydroquinazolinamines acting as selective H3 receptor antagonists were synthesized and identified, with one of the compounds showing promising anti-obesity effects by inducing anorexia and weight loss in obese mice. This highlights the therapeutic potential of these compounds in treating obesity (Ajeet Kumar et al., 2019).

Molecular Docking and Synthesis Techniques

  • Molecular Docking Studies : Tetrahydroquinolines were synthesized and evaluated for their inhibitory effects towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins. Molecular docking analysis validated the significant interactions of these compounds with active site amino acids, showcasing their multifunctional lead compound potential (P. P. Nair et al., 2014).

Future Directions

The study of quinoline derivatives is a very active area of research, due to their wide range of biological activities and potential applications in medicine . Future research on “N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide” could include studies to determine its physical and chemical properties, its biological activity, and its potential uses in medicine.

properties

IUPAC Name

N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-28-23-16-22(18-10-6-3-7-11-18)26-21-13-12-19(15-20(21)23)25-24(27)14-17-8-4-2-5-9-17/h2-13,15-16H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVGVBQJTFWROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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